Benzyl 3-amino-2-hydroxypropanoate

Drug Discovery Formulation Medicinal Chemistry

Chiral amino acid derivatives with precise protecting-group strategy are critical for multi-step pharmaceutical syntheses, yet sourcing the correct stereochemistry and orthogonal protection can delay projects. Benzyl 3-amino-2-hydroxypropanoate (CAS 148032-21-7) resolves this as a protected isoserine building block with a benzyl ester group stable to standard Boc/Fmoc deprotection conditions. • Enables selective carboxylic acid protection during SPPS and peptidomimetic assembly • Serves as a validated intermediate for HDAC inhibitor development targeting oncology and neurodegeneration • Available with rigorous quality documentation for reproducible synthetic outcomes

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13246044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-2-hydroxypropanoate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CN)O
InChIInChI=1S/C10H13NO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2
InChIKeyLNPVLXNEAYADKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-amino-2-hydroxypropanoate Overview


Benzyl 3-amino-2-hydroxypropanoate (CAS 148032-21-7) is an amino acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is characterized by the presence of an amino group (-NH₂), a hydroxyl group (-OH), and a benzyl ester linkage (-COO-) . This compound serves as a versatile chiral building block in organic synthesis, particularly for peptide development and the synthesis of pharmaceutical intermediates like HDAC inhibitors . Its primary utility lies in its role as a protected serine derivative, where the benzyl ester group provides orthogonal protection during multi-step synthetic routes [1].

Role
Chiral building block; protected serine derivative
Workflow
Solid-phase peptide synthesis, HDAC inhibitor intermediate preparation
Selection logic
Orthogonal benzyl ester enables selective deprotection strategies

Benzyl 3-amino-2-hydroxypropanoate Substitution Risks


Substituting Benzyl 3-amino-2-hydroxypropanoate with a generic 'amino acid ester' or a different stereoisomer is scientifically unsound and can derail a synthetic or biological project. The compound's specific utility is tied to its exact stereochemistry and protecting group strategy. The (2S) enantiomer, for instance, is critical for compatibility with biological targets such as enzyme active sites in HDAC inhibitor studies . Conversely, its enantiomer, Benzyl (2R)-3-amino-2-hydroxypropanoate, would not interact with the same targets in the same way [1]. Furthermore, the benzyl ester is not a generic group; it is specifically chosen for its orthogonal stability to common deprotection conditions used for other groups like Boc or Fmoc [2]. A different ester (e.g., methyl or tert-butyl) would require different deprotection conditions, altering the synthetic route and potentially affecting the overall yield and purity of the final product. Therefore, procurement must be based on exact compound identity to ensure reproducibility and successful outcomes.

(2S) Enantiomer
Enantiomer mismatch
Benzyl (2R)-3-amino-2-hydroxypropanoate may not engage biological targets (e.g., enzyme active sites) in the same stereospecific manner. Stereochemistry can alter target recognition in chiral environments.
Benzyl ester
Protecting group shift
Methyl or tert-butyl esters require different deprotection conditions (acidic vs. hydrogenolytic), potentially disrupting orthogonal protecting group schemes and altering synthetic route outcomes.

Benzyl 3-amino-2-hydroxypropanoate Evidence


Solubility and Lipophilicity

The physicochemical properties of Benzyl (2S)-3-amino-2-hydroxypropanoate directly influence its handling and utility in biological assays and formulation. A key differentiator for procurement is its solubility profile. Data indicates a solubility of 25 mg/mL in DMSO and less than 5 mg/mL in aqueous buffers at pH 7.4 . Its LogP value is approximately 1.5, indicating moderate lipophilicity . This information is crucial for planning stock solution preparation and for understanding its potential membrane permeability relative to more polar, unprotected amino acids.

Solubility & Lipophilicity
Data to verify
25 mg/mL in DMSO;
Supports formulation context: moderate lipophilicity may aid membrane permeability studies compared to polar amino acid counterparts.
Class-level data; specific lot solubility may vary. Requires confirmation under experimental conditions.
5-HT2B Binding
Reported
pKi = 6.29 against human 5-HT2B receptor (PDSP Ki Database).
Indicates moderate, specific receptor interaction; may support neuropharmacology screening studies.
Data from curated database; no direct comparator provided. Binding relevance is context-dependent.
Synthetic Yield
Class-level inference
Reported lab yield 85–90% (>95% purity); continuous flow 92% yield (>99% purity).
Supports reproducible intermediate supply; high yield and purity enable reliable multi-step synthesis.
Yields based on optimized procedures; may vary with scale and specific setup.
Drug Discovery Formulation Medicinal Chemistry

5-HT2B Receptor Binding Affinity

In a specific biological context, Benzyl 3-amino-2-hydroxypropanoate has been reported to bind to the human 5-hydroxytryptamine 2B (5-HT2B) receptor. Data from the PDSP Ki Database, curated by BindingDB, indicates a binding affinity (pKi) of 6.29 for this target [1]. While this is a moderate affinity, it represents a specific, quantifiable interaction that could be relevant for projects involving this receptor subtype.

5-HT2B Binding
Reported
pKi = 6.29 against human 5-HT2B receptor (PDSP Ki Database).
Indicates moderate, specific receptor interaction; may support neuropharmacology screening studies.
Data from curated database; no direct comparator provided. Binding relevance is context-dependent.
Neuropharmacology Receptor Binding Screening

High-Yield Chiral Intermediate Synthesis

The compound's value is demonstrated by optimized synthetic procedures that achieve high yields and purity, essential for reliable research and scalable production. A patented process for the synthesis of Benzyl (2S)-3-amino-2-hydroxypropanoate reports an optimized laboratory-scale yield of 85-90% after purification via flash chromatography . Industrial-scale methods using continuous flow reactors can further enhance this, achieving yields of 92% and purities exceeding 99% by HPLC .

Synthetic Yield
Class-level inference
Reported lab yield 85–90% (>95% purity); continuous flow 92% yield (>99% purity).
Supports reproducible intermediate supply; high yield and purity enable reliable multi-step synthesis.
Yields based on optimized procedures; may vary with scale and specific setup.
Organic Synthesis Process Chemistry Peptide Chemistry

Benzyl 3-amino-2-hydroxypropanoate Applications


Peptide and Peptidomimetic Synthesis

As a protected serine derivative, Benzyl 3-amino-2-hydroxypropanoate is a key building block for solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics. The benzyl ester protects the carboxylic acid, allowing for selective deprotection and further coupling at the amino group, as noted in its general application in peptide synthesis [1].

Chiral Pharmaceutical Intermediates

The compound serves as a pivotal intermediate for synthesizing more complex molecules, notably histone deacetylase (HDAC) inhibitors, which are investigated as therapeutics for cancer and neurodegenerative diseases [1]. The defined stereochemistry and high-yield synthesis make it a reliable starting material for these advanced medicinal chemistry projects.

Analgesic and Immunomodulatory Agents

Derivatives of Benzyl 3-amino-2-hydroxypropanoate, such as 3-benzyl-3-hydroxy-2-amino propionic acid amides, are claimed in patents for pharmaceutical compositions with analgesic and/or immunostimulatory activity [1]. This indicates a direct role for this compound class in the discovery and development of new pain management and immune-related therapeutics.

Application
Selection Property
Validation Focus
Peptide and peptidomimetic synthesis
Orthogonal benzyl ester protection
Selective deprotection and coupling efficiency
Chiral intermediate for HDAC inhibitor research
Enantiopure (2S) configuration
Reproducible synthetic route and chiral purity
Analgesic and immunomodulatory agent research (via derivatives)
Amino acid backbone reactivity
Derivative library synthesis and in vitro screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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